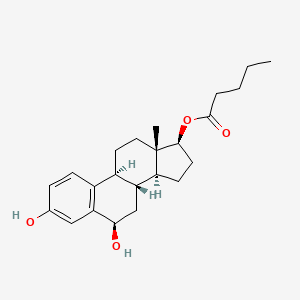
1-Oxiranyl-1,2-ethanediol Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxiranyl-1,2-ethanediol Diacetate, also known as [2-acetyloxy-2-(oxiran-2-yl)ethyl] acetate, is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . This compound is characterized by its colorless oil appearance and is primarily used as an intermediate in the preparation of Butane-1,4-diol metabolites .
Métodos De Preparación
The synthesis of 1-Oxiranyl-1,2-ethanediol Diacetate typically involves the reaction of ethylene oxide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the diacetate ester. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the quality of the final product .
Análisis De Reacciones Químicas
1-Oxiranyl-1,2-ethanediol Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diols and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diacetate into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate groups are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions include diols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Oxiranyl-1,2-ethanediol Diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and intermediates.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Oxiranyl-1,2-ethanediol Diacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and the corresponding diol, which can further participate in various biochemical reactions. The molecular targets include enzymes involved in ester hydrolysis and metabolic pathways related to diol metabolism .
Comparación Con Compuestos Similares
1-Oxiranyl-1,2-ethanediol Diacetate can be compared with other similar compounds, such as:
Ethylene Glycol Diacetate: Similar in structure but lacks the oxirane ring, making it less reactive in certain chemical reactions.
Propylene Glycol Diacetate: Contains an additional methyl group, which alters its physical and chemical properties.
Butane-1,4-diol Diacetate: A longer carbon chain, which affects its solubility and reactivity.
The uniqueness of this compound lies in its oxirane ring, which imparts distinct reactivity and versatility in various chemical transformations .
Propiedades
IUPAC Name |
[2-acetyloxy-2-(oxiran-2-yl)ethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-5(9)11-4-8(7-3-12-7)13-6(2)10/h7-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYUZXUQORZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1CO1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)









